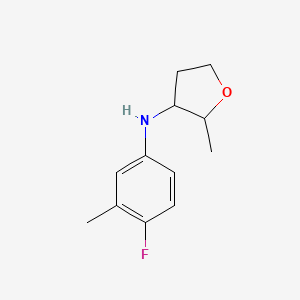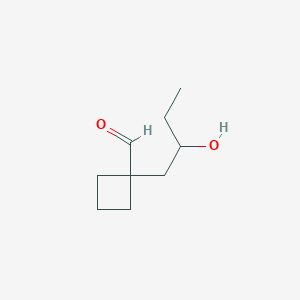
1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It features a cyclobutane ring substituted with a hydroxybutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the hydroxybutyl and aldehyde groups. One common method is the hydroformylation of cyclobutene followed by reduction and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings could be scaled up for industrial production, involving optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Carboxylic acids, acyl chlorides
Major Products Formed
Oxidation: 1-(2-Carboxybutyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Hydroxybutyl)cyclobutane-1-methanol
Substitution: Various esters depending on the substituent used
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to prepare more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde depends on its specific application and the target it interacts with. In general, the aldehyde group can form covalent bonds with nucleophiles, while the hydroxybutyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the hydroxybutyl group, making it less versatile in terms of chemical reactivity.
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde: Similar structure but with a shorter hydroxyalkyl chain, which may affect its physical and chemical properties.
1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde: Similar structure but with a different hydroxyalkyl chain length, influencing its reactivity and applications.
Uniqueness
1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-hydroxybutyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-8(11)6-9(7-10)4-3-5-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
KJZTXKATOPXJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1(CCC1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
![3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol](/img/structure/B13271090.png)
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13271119.png)
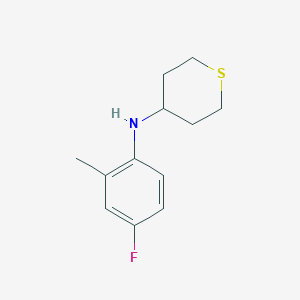
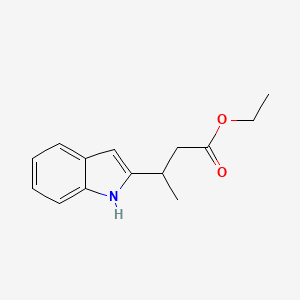
![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol](/img/structure/B13271150.png)
![1-{[(3,4-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13271155.png)
![2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13271158.png)
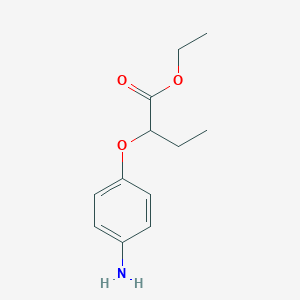
amine](/img/structure/B13271169.png)
